molecular formula C13H18N2 B111663 1-Benzyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-50-7

1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Cat. No. B111663
M. Wt: 202.3 g/mol
InChI Key: LODPYENASSOOBD-UHFFFAOYSA-N
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Patent
US05071999

Procedure details

55.6 g (0.2 mol) of ethyl 2-benzyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 300 ml of concentrated hydrochloric acid. The mixture is then rendered alkaline with potassium carbonate and extracted five times with 100 ml of chloroform each time, the extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH2:10][N:11](C(OCC)=O)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH2:10][NH:11][CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
55.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(CC2CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted five times with 100 ml of chloroform each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CNCC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05071999

Procedure details

55.6 g (0.2 mol) of ethyl 2-benzyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 300 ml of concentrated hydrochloric acid. The mixture is then rendered alkaline with potassium carbonate and extracted five times with 100 ml of chloroform each time, the extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH2:10][N:11](C(OCC)=O)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH2:10][NH:11][CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
55.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(CC2CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted five times with 100 ml of chloroform each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CNCC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05071999

Procedure details

55.6 g (0.2 mol) of ethyl 2-benzyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 300 ml of concentrated hydrochloric acid. The mixture is then rendered alkaline with potassium carbonate and extracted five times with 100 ml of chloroform each time, the extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH2:10][N:11](C(OCC)=O)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH2:10][NH:11][CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
55.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(CC2CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted five times with 100 ml of chloroform each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CNCC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.